molecular formula C27H19N3O2S B5134393 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole

2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole

Cat. No. B5134393
M. Wt: 449.5 g/mol
InChI Key: SMYAYLFBJIWZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole, also known as NITD-008, is a chemical compound that has gained attention in scientific research due to its potential as an antiviral agent.

Mechanism of Action

2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole inhibits viral replication by binding to the RdRp enzyme and preventing it from synthesizing viral RNA. Specifically, 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole binds to a conserved region of the RdRp enzyme, blocking the active site and preventing the incorporation of nucleotides into the growing RNA chain (Ma et al., 2015).
Biochemical and Physiological Effects
In vitro studies have shown that 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole has low toxicity to human cells, with an effective concentration that is much lower than the toxic concentration (Lim et al., 2013). Additionally, 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole has been shown to have a broad-spectrum antiviral activity, suggesting that it may be effective against a range of viral infections (Chen et al., 2014).

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole is its low toxicity to human cells, which makes it a promising candidate for further development as an antiviral agent. However, one limitation is that it has only been studied in vitro, and further studies are needed to determine its efficacy in vivo.

Future Directions

Future research on 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole could include in vivo studies to determine its efficacy as an antiviral agent, as well as studies on its pharmacokinetics and pharmacodynamics. Additionally, research could focus on developing analogs of 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole with improved potency and selectivity against specific viruses. Finally, studies could investigate the potential use of 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole in combination with other antiviral agents to improve its efficacy.
Conclusion
In conclusion, 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole is a chemical compound that has gained attention in scientific research due to its potential as an antiviral agent. Its synthesis method involves several steps, and it has been studied for its potential against the dengue virus, coronavirus, and other RNA viruses. 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole inhibits viral replication by binding to the RdRp enzyme, and it has low toxicity to human cells. However, further research is needed to determine its efficacy in vivo, and future directions could include developing analogs and studying its use in combination with other antiviral agents.

Synthesis Methods

The synthesis of 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole involves several steps, including the condensation of 2-nitrobenzaldehyde and acetophenone to form 2-(2-nitrophenyl)-1-phenylethanone, which is then reacted with 4-(phenylthio)benzaldehyde to form 2-(2-nitrophenyl)-5-phenyl-4-(phenylthio)-1-phenylimidazole. This compound is then treated with iodine to form 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole (Zhang et al., 2010).

Scientific Research Applications

2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole has been studied for its potential as an antiviral agent, specifically against the dengue virus and the coronavirus. In vitro studies have shown that 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole can inhibit the replication of these viruses by targeting the viral RNA-dependent RNA polymerase (RdRp) (Lim et al., 2013; Ma et al., 2015). Additionally, 2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole has been shown to have activity against other RNA viruses, including the West Nile virus and the yellow fever virus (Chen et al., 2014).

properties

IUPAC Name

2-(2-nitrophenyl)-4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2S/c31-30(32)24-14-8-7-13-23(24)27-28-25(19-9-3-1-4-10-19)26(29-27)20-15-17-22(18-16-20)33-21-11-5-2-6-12-21/h1-18H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYAYLFBJIWZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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